The synthesis of IPI-926 Hydrochloride involves several key steps designed to enhance yield and purity. The process typically begins with the cyclopropanation of precursor compounds using the Simmons-Smith reaction, followed by an acid-catalyzed rearrangement to form the desired structure. This method allows for robust and scalable production, making it suitable for pharmaceutical applications .
In one notable synthesis route, the compound is derived from a series of reactions that include regioselective reductions and deprotection steps. The final stages often involve the formation of the hydrochloride salt to enhance solubility and stability in biological environments .
The molecular structure of IPI-926 Hydrochloride can be represented as follows:
The compound features a complex arrangement with multiple stereocenters, contributing to its biological activity. The specific three-dimensional configuration is critical for its interaction with target proteins involved in the Hedgehog signaling pathway .
IPI-926 Hydrochloride undergoes various chemical reactions that are essential for its synthesis and functionality. Notably, it can participate in:
The compound's reactivity profile indicates that it can be further modified to explore analogs with potentially improved efficacy or reduced side effects .
The mechanism of action of IPI-926 Hydrochloride centers on its ability to inhibit the Hedgehog signaling pathway. This pathway plays a pivotal role in cell differentiation, proliferation, and survival. In cancer cells, aberrant activation of this pathway contributes to tumor growth and metastasis.
When administered, IPI-926 binds to specific proteins within this signaling cascade, effectively blocking downstream signaling events mediated by Glioma-associated oncogene homolog 1 (Gli1). This inhibition leads to reduced expression of target genes involved in tumor growth, ultimately resulting in slowed progression or regression of tumors in preclinical models .
IPI-926 Hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and performance in therapeutic applications .
The primary application of IPI-926 Hydrochloride lies in oncology as a treatment option for various cancers characterized by aberrant Hedgehog signaling. Clinical studies have demonstrated its effectiveness against tumors such as medulloblastoma and pancreatic cancer, where it has shown promising antitumor activity .
Molecular Architecture: IPI-926 hydrochloride (C₂₉H₄₈N₂O₃S·HCl) is a semi-synthetic steroidal alkaloid derived from cyclopamine, featuring a complex tetracyclic spiro-fused scaffold with six chiral centers. Its absolute configuration was confirmed as (2S,3R,3'R,3aS,4a'R,6S,6a'R,6b'S,7aR,12a'S,12b'S) via X-ray crystallography and NMR spectroscopy [1] [5] [8]. The hydrochloride salt formation occurs at the tertiary amine group (pKₐ ~8.5), enhancing crystallinity and bioavailability.
Systematic Nomenclature:
Table 1: Structural Identifiers of IPI-926 Hydrochloride
Property | Value |
---|---|
CAS Number (Free base) | 1037210-93-7 |
CAS Number (HCl salt) | 1169829-40-6 |
Molecular Formula | C₂₉H₄₉ClN₂O₃S |
Molecular Weight | 541.23 g/mol |
Exact Mass | 540.314 Da |
Elemental Composition | C 64.36%; H 9.13%; Cl 6.55%; N 5.18%; O 8.87%; S 5.92% |
Semi-Synthetic Route: IPI-926 is synthesized from cyclopamine extracted from Veratrum californicum (corn lily). Key modifications include:
Process Optimization: A Design of Experiments (DoE) approach addressed critical challenges in the final deprotection and salt formation:
Table 2: Process Parameters for Final-Step Optimization
Parameter | Baseline | Optimized | Effect on Purity |
---|---|---|---|
Reaction Temp. | 30°C | 25°C | ↑ Purity by 2.3% |
2-Propanol Ratio | 30% v/v | 40% v/v | ↓ Solvate defects |
Crystallization Time | 4 h | 12 h | ↑ Crystal uniformity |
Overall Yield | 58% | 73% |
Key Properties:
Stability Studies:
Table 3: Physicochemical Profile
Property | Value | Method |
---|---|---|
LogP (Octanol/Water) | 4.2 ± 0.3 | Shake-flask |
pKa (tertiary amine) | 8.52 | Potentiometric titration |
Intrinsic Solubility | 0.12 mg/mL (25°C) | HPLC-UV |
Crystal Form | Monoclinic solvate (2-propanol) | PXRD |
Hygroscopicity | Low (0.8% w/w at 80% RH) | Gravimetry |
Structural Evolution:
Biochemical Advantages:
Table 4: Comparative Analysis with Natural and Synthetic Derivatives
Parameter | Cyclopamine | IPI-926 (Free base) | Vismodegib |
---|---|---|---|
Molecular Weight | 411.6 | 504.8 | 421.3 |
Smo IC₅₀ | 75 nM | 1.4 nM | 3 nM |
Metabolic Stability (t₁/₂) | 8 min | 42 min | 68 min |
Oral Bioavailability | 5% (rat) | 34% (rat) | 31% (rat) |
Key Structural Features | Natural alkaloid, unmodified veratramine scaffold | Semi-synthetic, spiro-furopyridine, C3'-sulfonamide | Fully synthetic, benzimidazole core |
Clinical Chemistry Implications: Unlike fully synthetic Smo inhibitors (e.g., vismodegib), IPI-926’s semi-synthetic nature provides a unique structural template that balances steric complexity with drug-like properties. Its optimized logP (4.2) aligns with Lipinski’s guidelines, while cyclopamine’s higher logP (5.1) contributes to poor solubility [4] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0